

BTZO-1: A Technical Guide to its Chemical Structure, Properties, and Cardioprotective Mechanism

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Compound of Interest

Compound Name: BTZO-1

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Abstract

BTZO-1, a novel 1,3-benzothiazin-4-one derivative, has emerged as a significant chemical probe and potential therapeutic agent due to its cardioprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **BTZO-1**. It details the compound's mechanism of action, which involves binding to Macrophage Migration Inhibitory Factor (MIF) to activate the Antioxidant Response Element (ARE) signaling pathway, thereby protecting cardiomyocytes from oxidative stress-induced apoptosis. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

BTZO-1, with the systematic name 2-(2-Pyridinyl)-4H-1,3-benzothiazin-4-one, is a small molecule with a distinct heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

Identifier	Value	Reference
IUPAC Name	2-(pyridin-2-yl)-4H-1,3-benzothiazin-4-one	[1]
Synonyms	NSC679036	N/A
CAS Number	99420-15-2	[1]
Chemical Formula	C ₁₃ H ₈ N ₂ OS	[1]
Molecular Weight	240.28 g/mol	[1]
SMILES	<chem>O=C1N=C(C2=NC=CC=C2)SC3=CC=CC=C31</chem>	[1]
InChI Key	GBAKVEWPYUIGHN-UHFFFAOYSA-N	[1]

Physicochemical Property	Value	Reference
Appearance	White to tan powder	[2]
Purity	≥98% (by HPLC)	[1]
Solubility	Soluble in DMSO (≥7mg/mL)	[2]
Predicted Boiling Point	454.9±37.0 °C	[2]
Predicted Density	1.35±0.1 g/cm ³	[2]
Predicted pKa	-0.01±0.19	[2]
Storage	Store at room temperature.	[3]

Synthesis

While a detailed, step-by-step synthesis protocol for **BTZO-1** is not readily available in the public domain, its structure as a 2-substituted-4H-1,3-benzothiazin-4-one suggests a likely synthetic route involving the condensation of 2-aminothiophenol with a 2-pyridinyl derivative. A general method for the synthesis of the 4H-3,1-benzothiazine skeleton has been described, which involves the reaction of sulfinylbis(2,4-dihydroxythiobenzoyl) with o-substituted anilines.

[4] Another approach involves the condensation of an appropriate carboxylate with an amine at reflux temperatures.[5]

Biological Activity and Mechanism of Action

BTZO-1 exhibits significant cardioprotective effects by activating the Antioxidant Response Element (ARE), a critical pathway in the cellular defense against oxidative stress.[6] The primary molecular target of **BTZO-1** is the Macrophage Migration Inhibitory Factor (MIF).[6][7]

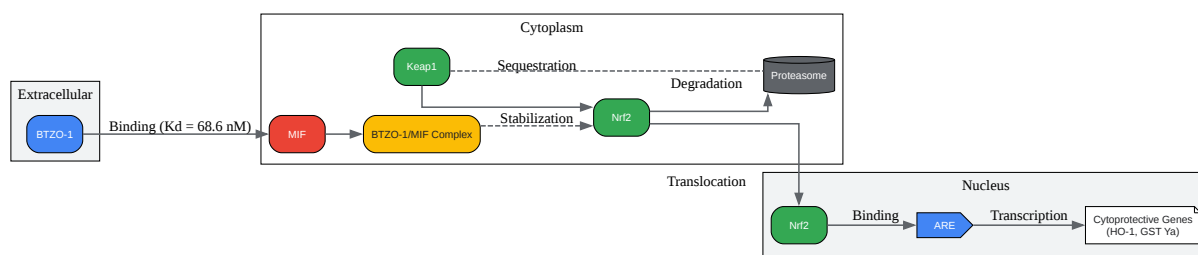
Binding to Macrophage Migration Inhibitory Factor (MIF)

BTZO-1 binds directly and selectively to MIF with a high affinity.[7] This interaction is crucial for its biological activity and requires the N-terminal proline (Pro1) of MIF.[8]

Binding Parameter	Value	Reference
Dissociation Constant (Kd)	68.6 nM	[8]

Activation of the Antioxidant Response Element (ARE) Pathway

The binding of **BTZO-1** to MIF initiates a signaling cascade that leads to the activation of ARE-mediated gene expression.[6][7] This pathway is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7] Under normal conditions, Nrf2 is kept at low levels by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation.[9] While the precise mechanism of how the **BTZO-1**/MIF complex interfaces with the Nrf2 pathway is still under investigation, it is proposed that this interaction leads to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya), leading to their transcription.[7][8]



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Caption: **BTZO-1** Signaling Pathway.

Cardioprotective Effects

By upregulating the expression of antioxidant enzymes, **BTZO-1** protects cardiomyocytes from apoptosis induced by oxidative stress, such as serum deprivation or treatment with doxorubicin.

[8][10]

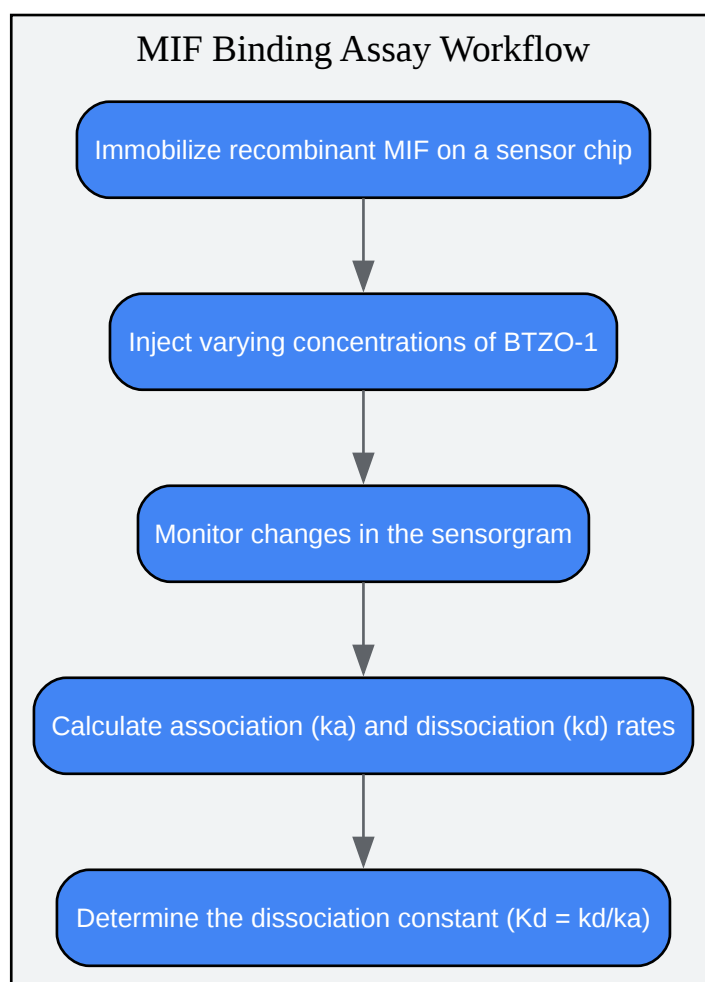
Biological Effect	Concentration	Assay	Reference
Suppression of serum deprivation-induced cardiomyocyte death	0-330 nM (dose-dependent)	Cell Viability Assay	[8]
MEC1.5 (50% increase in cell viability)	16 nM	Cell Viability Assay	[8]
Upregulation of GST Ya and HO-1 mRNA	0.37 μ M	RT-PCR in cardiomyocytes	[8]
Increased expression of ARE-luciferase reporter	Concentration-dependent	Luciferase Reporter Assay in H9c2 cells	[10]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the biological activity of **BTZO-1**, primarily based on the work by Kimura et al., 2010.

MIF Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure for quantifying the binding affinity of **BTZO-1** to MIF.



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Caption: MIF Binding Assay Workflow.

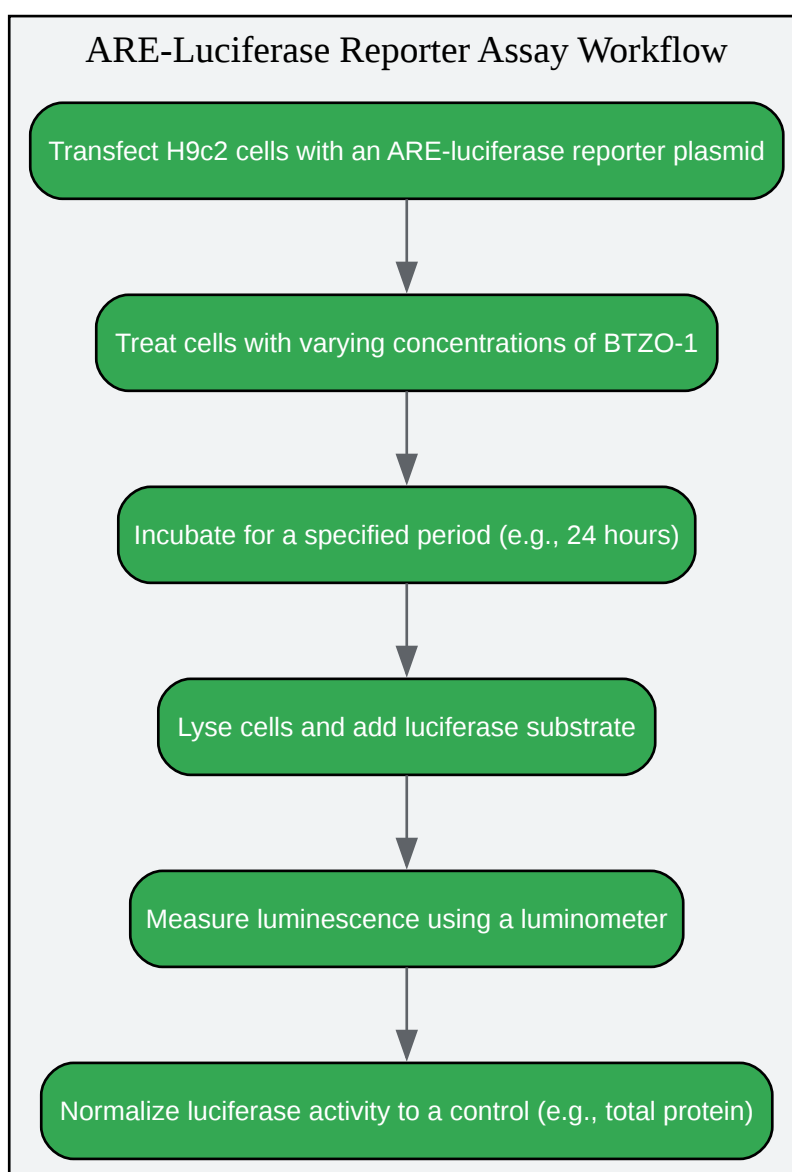
Methodology:

- **Protein Immobilization:** Recombinant human MIF is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.
- **Analyte Injection:** A series of **BTZO-1** solutions at different concentrations are injected over the sensor chip surface.
- **Data Acquisition:** The binding events are monitored in real-time by detecting changes in the surface plasmon resonance signal, which are proportional to the mass of **BTZO-1** bound to the immobilized MIF.

- **Data Analysis:** The association and dissociation rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_d) is then calculated as the ratio of the dissociation rate constant to the association rate constant.

ARE-Luciferase Reporter Assay

This assay is used to measure the ability of **BTZO-1** to activate ARE-mediated gene transcription.



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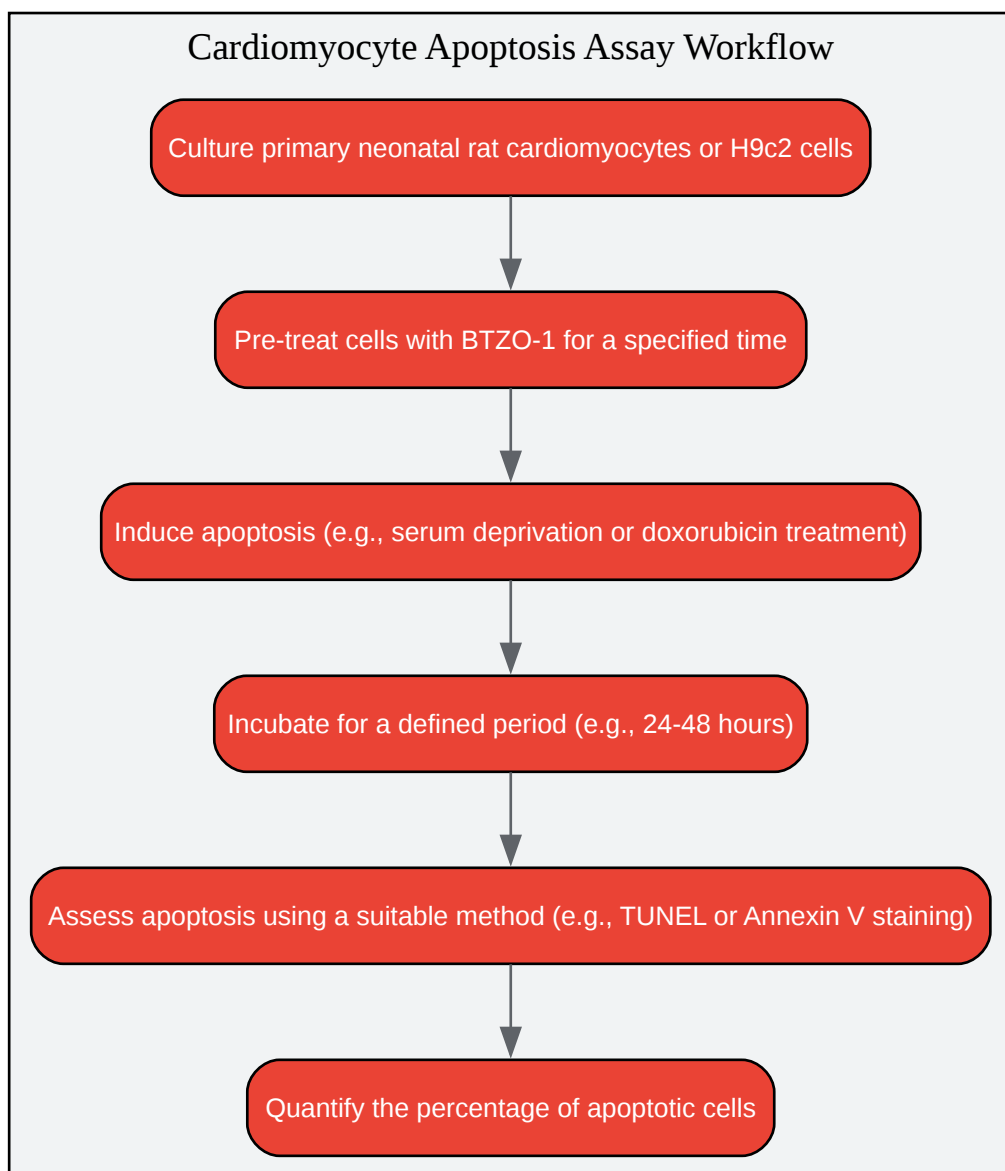
Caption: ARE-Luciferase Reporter Assay Workflow.

Methodology:

- **Cell Culture and Transfection:** H9c2 rat cardiomyocyte cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum). The cells are then transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE consensus sequence. A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.
- **Compound Treatment:** After transfection, the cells are treated with various concentrations of **BTZO-1** or a vehicle control (e.g., DMSO).
- **Incubation:** The treated cells are incubated for a period sufficient to allow for gene transcription and translation (typically 16-24 hours).
- **Lysis and Luminescence Measurement:** The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity or total protein concentration to account for differences in cell number and transfection efficiency. The fold induction of ARE activity is calculated relative to the vehicle-treated control.

Cardiomyocyte Apoptosis Assay

This assay evaluates the protective effect of **BTZO-1** against apoptosis in cardiomyocytes induced by oxidative stress.



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Caption: Cardiomyocyte Apoptosis Assay Workflow.

Methodology:

- Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 cells are cultured under standard conditions.
- Pre-treatment: Cells are pre-treated with different concentrations of **BTZO-1** for a specific duration before the induction of apoptosis.

- Induction of Apoptosis: Apoptosis is induced by replacing the growth medium with a serum-free medium or by adding an apoptosis-inducing agent such as doxorubicin (e.g., 0.2 mg/L for 48 hours).[11]
- Apoptosis Detection: Apoptosis can be assessed by various methods:
 - TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and incubated with a mixture of TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is then determined by fluorescence microscopy or flow cytometry.[11]
 - Annexin V Staining: This method detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry.
 - Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using specific fluorogenic or colorimetric substrates.
- Data Analysis: The percentage of apoptotic cells in the **BTZO-1** treated groups is compared to the vehicle-treated control group to determine the protective effect of the compound.

Conclusion

BTZO-1 is a valuable chemical tool for studying the MIF-mediated activation of the ARE pathway and holds promise as a lead compound for the development of cardioprotective therapies. Its well-defined chemical structure and potent biological activity make it an attractive subject for further investigation in the fields of chemical biology and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of **BTZO-1** and its analogs. Further research is warranted to fully elucidate the downstream signaling events following MIF binding and to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds for clinical applications.

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